5-(2,4-Dimethylphenyl)-3-fluorophenol
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Overview
Description
5-(2,4-Dimethylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a fluorine atom and two methyl groups attached to a phenyl ring, making it a substituted phenol
Preparation Methods
The synthesis of 5-(2,4-Dimethylphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
5-(2,4-Dimethylphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles. For example, the reaction with acyl chlorides can produce esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenolic hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
5-(2,4-Dimethylphenyl)-3-fluorophenol can be compared with other substituted phenols, such as:
2,4-Dimethylphenol: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorophenol: Lacks the methyl groups, affecting its reactivity and applications.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUZSJVGKPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684132 |
Source
|
Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-01-7 |
Source
|
Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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